4-Bromo-2-(1H-pyrazol-1-YL)pyridine
Overview
Description
4-Bromo-2-(1H-pyrazol-1-YL)pyridine is a heterocyclic compound that features a bromine atom at the fourth position of a pyridine ring, which is further substituted with a pyrazole ring at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(1H-pyrazol-1-YL)pyridine typically involves the following steps:
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(1H-pyrazol-1-YL)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form N-oxides or reduction reactions to remove the bromine atom.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA) are employed.
Major Products:
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: N-oxides of the pyrazole ring.
Reduction: Dehalogenated pyridine derivatives.
Scientific Research Applications
4-Bromo-2-(1H-pyrazol-1-YL)pyridine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic structures.
Coordination Chemistry: It acts as a ligand in the formation of metal complexes, which are studied for their catalytic and biological properties.
Material Science: The compound is explored for its potential in the development of organic electronic materials.
Mechanism of Action
The mechanism by which 4-Bromo-2-(1H-pyrazol-1-YL)pyridine exerts its effects is primarily through its interaction with specific molecular targets:
Molecular Targets: The compound can inhibit enzymes such as liver alcohol dehydrogenase by binding to the active site, thereby affecting the enzyme’s activity.
Pathways Involved: It may modulate signaling pathways related to inflammation and oxidative stress, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
4-Bromo-1H-pyrazole: Shares the pyrazole ring but lacks the pyridine moiety.
2-(1H-Pyrazol-1-YL)pyridine: Similar structure without the bromine atom.
4-Chloro-2-(1H-pyrazol-1-YL)pyridine: Chlorine atom instead of bromine.
Uniqueness: 4-Bromo-2-(1H-pyrazol-1-YL)pyridine is unique due to the presence of both the bromine atom and the pyrazole ring, which confer distinct reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
4-bromo-2-pyrazol-1-ylpyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-2-4-10-8(6-7)12-5-1-3-11-12/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRRINUBVDRHNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=CC(=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701294871 | |
Record name | 4-Bromo-2-(1H-pyrazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701294871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159814-68-2 | |
Record name | 4-Bromo-2-(1H-pyrazol-1-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159814-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-(1H-pyrazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701294871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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